

4-(trifluoromethylthio)phenyl triflate CAS number and identifiers

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Compound of Interest

Compound Name: 4-(Trifluoromethylthio)phenyl triflate

Cat. No.: B598718

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Technical Guide: 4-(Trifluoromethylthio)phenyl Triflate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on **4-(trifluoromethylthio)phenyl triflate**, a key building block in medicinal chemistry and organic synthesis. This document outlines its chemical identifiers, physical properties, detailed synthesis protocols, and applications in drug discovery, with a focus on its role in developing novel therapeutics.

Core Data Summary

Chemical Identifiers

A summary of the key identifiers for **4-(trifluoromethylthio)phenyl triflate** is presented in Table 1.

Identifier	Value
CAS Number	1199773-43-7[1]
PubChem CID	53216995[1]
IUPAC Name	[4-(Trifluoromethylsulfanyl)phenyl] trifluoromethanesulfonate[1]
Molecular Formula	C ₈ H ₄ F ₆ O ₃ S ₂ [1]
Molecular Weight	326.2 g/mol [1]
InChI Key	YYBAGZUYNXKDQD-UHFFFAOYSA-N
Canonical SMILES	C1=CC(=CC=C1OS(=O)(=O)C(F)(F)F)SC(F)(F)F

Physical and Spectral Properties

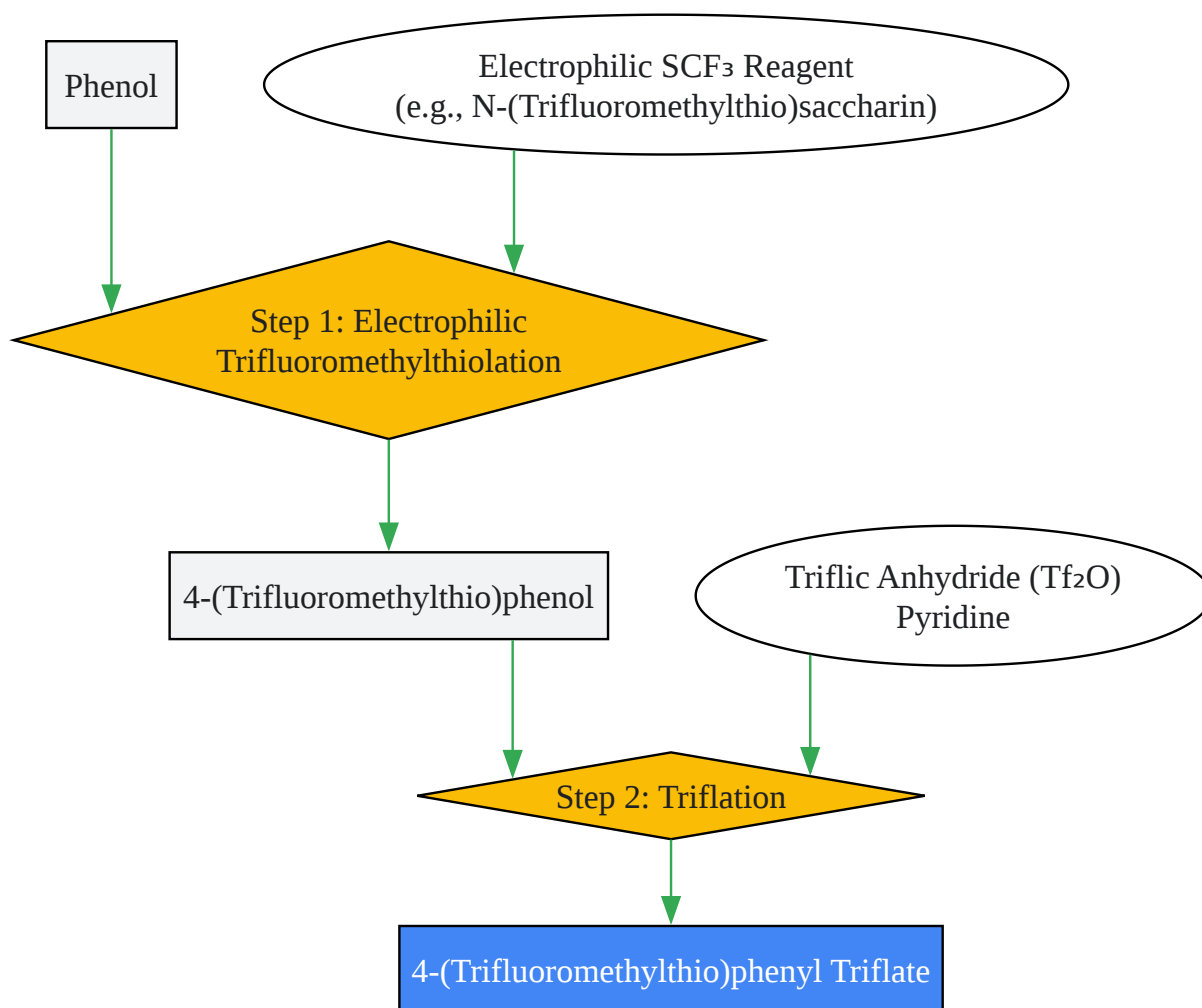
Specific experimental data for the physical properties (e.g., melting point, boiling point) of **4-(trifluoromethylthio)phenyl triflate** are not readily available in the cited literature. However, based on related compounds, it is expected to be a liquid or a low-melting solid at room temperature.

The predicted ¹⁹F NMR spectral data, based on analogous structures, would feature two distinct singlets. The chemical shift for the trifluoromethylthio (-SCF₃) group is anticipated in the range of -42 to -44 ppm, while the triflate (-OSO₂CF₃) group is expected to appear around -73 to -74 ppm.[2][3]

Synthesis and Experimental Protocols

The synthesis of **4-(trifluoromethylthio)phenyl triflate** is typically achieved in a two-step process, starting from phenol. The first step involves the introduction of the trifluoromethylthio group, followed by the conversion of the resulting phenol to the triflate.

Synthesis Pathway Overview



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Caption: Two-step synthesis of **4-(trifluoromethylthio)phenyl triflate**.

Experimental Protocol: Synthesis of 4-(Trifluoromethylthio)phenol (Intermediate)

This protocol is adapted from methodologies for the direct electrophilic trifluoromethylthiolation of phenols.

- **Reaction Setup:** To a solution of phenol (1.0 equivalent) in a suitable solvent such as dichloromethane or acetonitrile, add an electrophilic trifluoromethylthiolating reagent (e.g., N-(Trifluoromethylthio)saccharin or N-(Trifluoromethylthio)phthalimide, 1.1 equivalents).

- **Catalyst Addition:** Add a catalytic amount of a Lewis acid or a strong Brønsted acid (e.g., triflic acid, TfOH) to initiate the reaction.
- **Reaction Conditions:** Stir the mixture at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- **Work-up:** Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield 4-(trifluoromethylthio)phenol.

Experimental Protocol: Synthesis of 4-(Trifluoromethylthio)phenyl Triflate (Final Product)

This protocol is based on standard procedures for the triflation of phenols.[2]

- **Reaction Setup:** Dissolve 4-(trifluoromethylthio)phenol (1.0 equivalent) in a dry, inert solvent such as dichloromethane in a flask under an inert atmosphere (e.g., nitrogen or argon).
- **Base Addition:** Add a suitable base, such as pyridine or triethylamine (1.5 equivalents), to the solution and cool the mixture to 0 °C in an ice bath.
- **Triflating Agent:** Add trifluoromethanesulfonic anhydride (Tf₂O, 1.2 equivalents) dropwise to the cooled solution.
- **Reaction Conditions:** Allow the reaction mixture to warm to room temperature and stir for several hours, or until the reaction is complete as indicated by TLC.
- **Work-up:** Quench the reaction by adding water. Separate the organic layer, and wash it sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo. The resulting crude product can be purified by flash chromatography to afford **4-(trifluoromethylthio)phenyl triflate**.

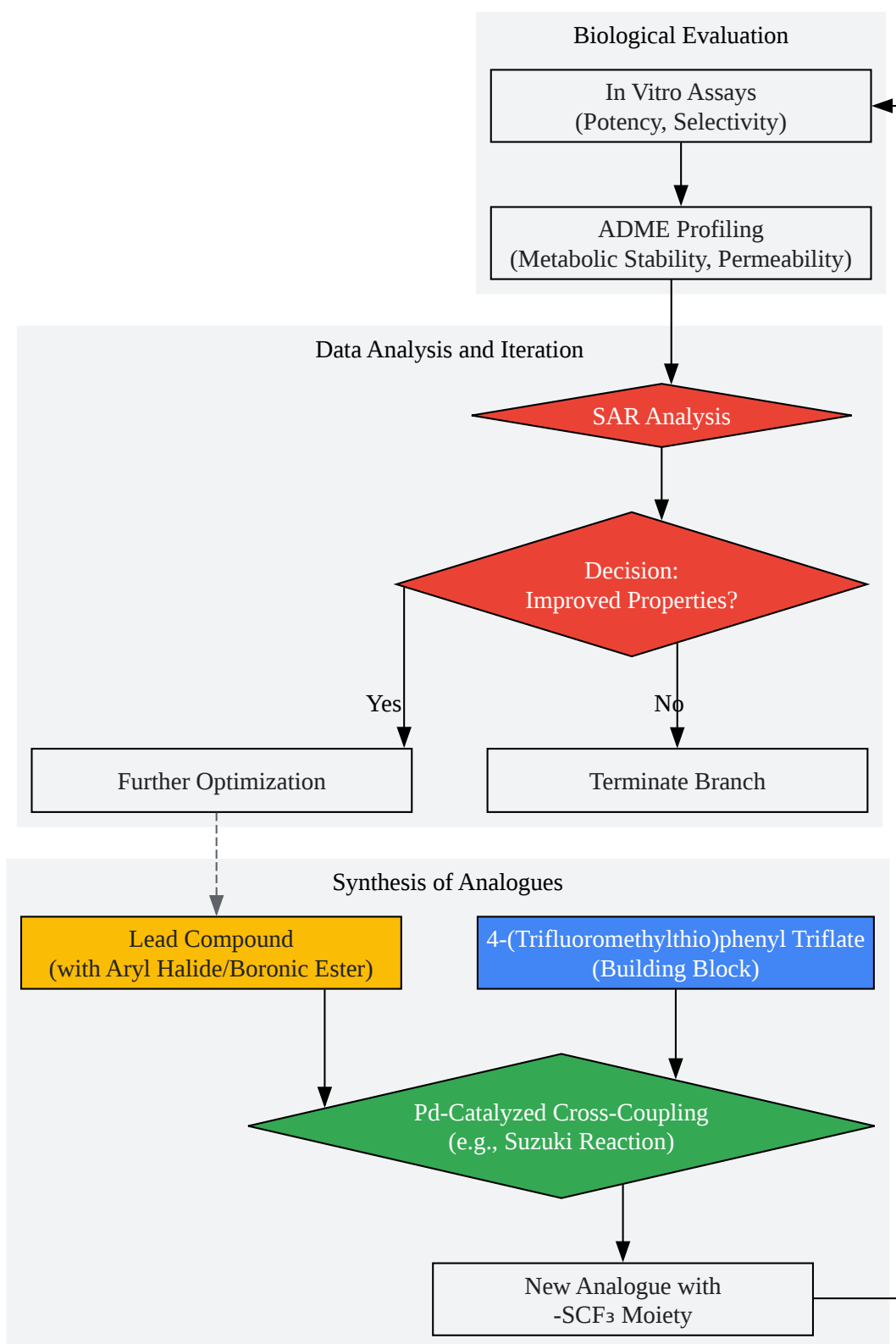
Applications in Drug Discovery and Development

The unique electronic properties of the trifluoromethylthio (-SCF₃) group make it a valuable substituent in medicinal chemistry. Its high lipophilicity can enhance a drug candidate's ability to cross cell membranes, while its strong electron-withdrawing nature can improve metabolic stability by blocking sites susceptible to oxidative metabolism.

4-(Trifluoromethylthio)phenyl triflate serves as a versatile building block for introducing the 4-(trifluoromethylthio)phenyl moiety into complex molecules. The triflate group is an excellent leaving group in palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Buchwald-Hartwig reactions. This allows for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse range of potential therapeutic agents.

Logical Workflow: Application in Structure-Activity Relationship (SAR) Studies

The following diagram illustrates a typical workflow for using **4-(trifluoromethylthio)phenyl triflate** in an SAR study to optimize a lead compound in a drug discovery program.



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Caption: Workflow for SAR studies using the target compound.

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